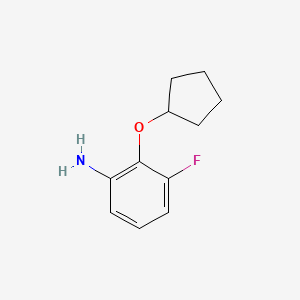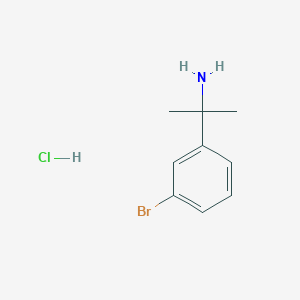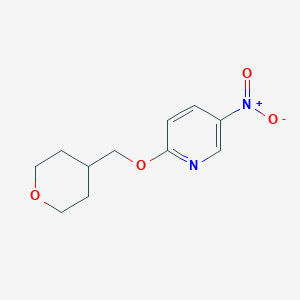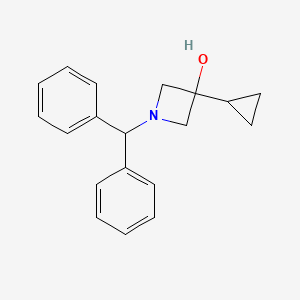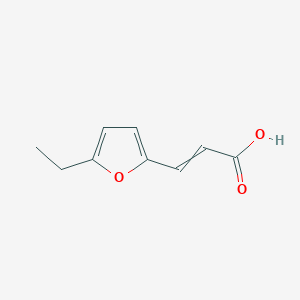![molecular formula C7H4FIN2 B1440755 7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine CAS No. 1190320-13-8](/img/structure/B1440755.png)
7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine
描述
7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features both fluorine and iodine substituents on a pyrrolo[3,2-c]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine typically involves the introduction of fluorine and iodine atoms onto the pyrrolo[3,2-c]pyridine scaffold. One common method involves the halogenation of pyrrolo[3,2-c]pyridine derivatives using appropriate halogenating agents. For instance, fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide, while iodination can be carried out using iodine or iodinating reagents like N-iodosuccinimide .
Industrial Production Methods
Industrial production of this compound may involve scalable halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反应分析
Types of Reactions
7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce azido or cyano derivatives.
科学研究应用
7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor and its role in cancer therapy.
Material Science: It is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of 7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function . The fluorine and iodine substituents can enhance the compound’s binding affinity and selectivity towards its targets.
相似化合物的比较
Similar Compounds
7-Fluoro-1H-pyrrolo[3,2-c]pyridine: Lacks the iodine substituent and may have different reactivity and biological activity.
3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine: Contains a methoxy group instead of a fluorine atom, which can alter its chemical properties and applications.
Uniqueness
7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both fluorine and iodine substituents, which can significantly influence its electronic properties and reactivity. This dual substitution pattern can enhance its potential as a versatile building block in organic synthesis and its efficacy in biological applications.
属性
IUPAC Name |
7-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-5-2-10-1-4-6(9)3-11-7(4)5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNIQQCSVDCRSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

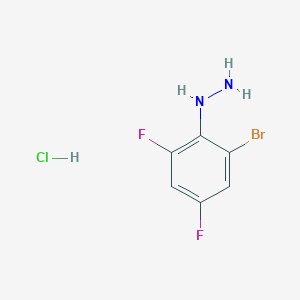

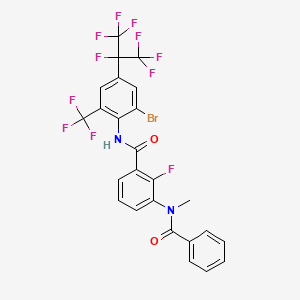
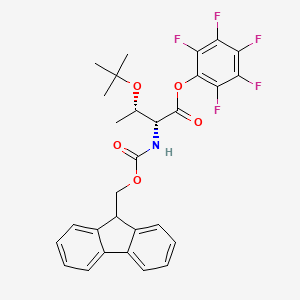
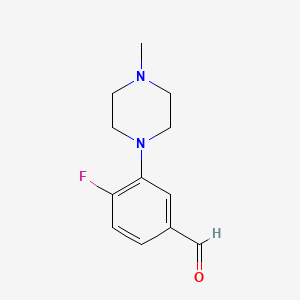
![5-(pyridin-4-yl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1440684.png)
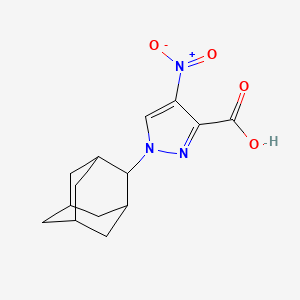
![(3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B1440688.png)
